molecular formula C27H35N5O3S B305990 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide

2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide

Cat. No. B305990
M. Wt: 509.7 g/mol
InChI Key: DAVBWQMHKKYAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to inhibit the activity of various cancer-related proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action. The inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. The inhibition of cancer-related proteins leads to the inhibition of cancer cell growth. Additionally, this compound has been found to have antimicrobial properties, which can lead to the inhibition of bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide in lab experiments include its potential applications in various fields of scientific research, including cancer research, Alzheimer's disease research, and antimicrobial research. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide. These include further studies on its potential applications in cancer research, Alzheimer's disease research, and antimicrobial research. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new and more effective drugs.

Synthesis Methods

The synthesis method of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide involves the reaction of 4-isopropylphenol with acetic anhydride to form 4-isopropylacetophenone. This compound is then reacted with thiosemicarbazide to form 4-isopropylthiosemicarbazone. The reaction of this compound with ethyl chloroacetate leads to the formation of 2-{[4-ethyl-5-(4-isopropylthiosemicarbazono) methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide.

Scientific Research Applications

2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties, as it has been found to be effective against various bacterial and fungal strains. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.

properties

Molecular Formula

C27H35N5O3S

Molecular Weight

509.7 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-oxo-2-(2-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C27H35N5O3S/c1-6-32-24(15-28-25(33)16-35-21-13-11-20(12-14-21)18(2)3)30-31-27(32)36-17-26(34)29-23-10-8-7-9-22(23)19(4)5/h7-14,18-19H,6,15-17H2,1-5H3,(H,28,33)(H,29,34)

InChI Key

DAVBWQMHKKYAPP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)CNC(=O)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)CNC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.